molecular formula C25H22N2O6S B2374642 2-[3-(benzenesulfonyl)-4-oxoquinolin-1-yl]-N-(2,4-dimethoxyphenyl)acetamide CAS No. 866725-36-2

2-[3-(benzenesulfonyl)-4-oxoquinolin-1-yl]-N-(2,4-dimethoxyphenyl)acetamide

Cat. No.: B2374642
CAS No.: 866725-36-2
M. Wt: 478.52
InChI Key: MUIFBJUCUVUCIP-UHFFFAOYSA-N
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Description

2-[3-(benzenesulfonyl)-4-oxoquinolin-1-yl]-N-(2,4-dimethoxyphenyl)acetamide is a chemical compound belonging to the quinolone class.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(benzenesulfonyl)-4-oxoquinolin-1-yl]-N-(2,4-dimethoxyphenyl)acetamide typically involves multiple steps, starting from readily available starting materialsSpecific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors or batch reactors. These methods are designed to ensure consistent quality and scalability while minimizing waste and environmental impact. The choice of production method depends on factors such as cost, efficiency, and regulatory requirements.

Chemical Reactions Analysis

Types of Reactions

2-[3-(benzenesulfonyl)-4-oxoquinolin-1-yl]-N-(2,4-dimethoxyphenyl)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: The compound can undergo substitution reactions, where specific atoms or groups are replaced by other atoms or groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium catalysts for substitution reactions). Reaction conditions such as temperature, pressure, and solvent choice are optimized based on the desired reaction.

Major Products Formed

The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield oxidized derivatives, while substitution reactions may produce various substituted analogs.

Scientific Research Applications

2-[3-(benzenesulfonyl)-4-oxoquinolin-1-yl]-N-(2,4-dimethoxyphenyl)acetamide has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It is investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: The compound is explored for its potential therapeutic applications, including drug development and disease treatment.

    Industry: It is used in various industrial processes, such as the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[3-(benzenesulfonyl)-4-oxoquinolin-1-yl]-N-(2,4-dimethoxyphenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    2-[3-(benzenesulfonyl)-4-oxoquinolin-1-yl]-N-(3,4-dimethoxyphenyl)acetamide: A similar compound with a different substitution pattern on the phenyl ring.

    Other Quinolone Derivatives: Compounds with similar quinolone cores but different substituents, which may exhibit different properties and applications.

Uniqueness

2-[3-(benzenesulfonyl)-4-oxoquinolin-1-yl]-N-(2,4-dimethoxyphenyl)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

2-[3-(benzenesulfonyl)-4-oxoquinolin-1-yl]-N-(2,4-dimethoxyphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22N2O6S/c1-32-17-12-13-20(22(14-17)33-2)26-24(28)16-27-15-23(25(29)19-10-6-7-11-21(19)27)34(30,31)18-8-4-3-5-9-18/h3-15H,16H2,1-2H3,(H,26,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUIFBJUCUVUCIP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)NC(=O)CN2C=C(C(=O)C3=CC=CC=C32)S(=O)(=O)C4=CC=CC=C4)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22N2O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

478.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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